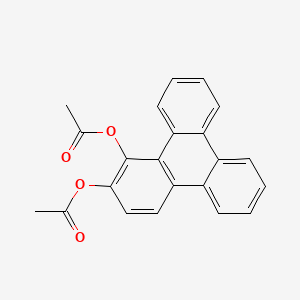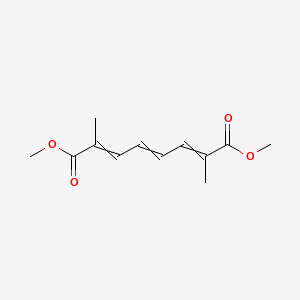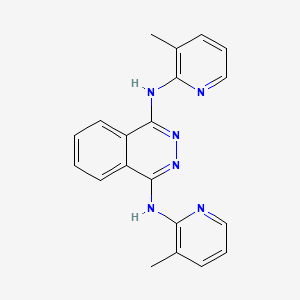
2-(2H-1,3-Dithiol-2-ylidene)-4-(phenylselanyl)-2H-1,3-dithiole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2H-1,3-Dithiol-2-ylidene)-4-(phenylselanyl)-2H-1,3-dithiole is a compound that belongs to the class of organic molecules known as dithioles. These compounds are characterized by the presence of two sulfur atoms in a five-membered ring. The compound also contains a phenylselanyl group, which introduces selenium into the structure. This unique combination of sulfur and selenium atoms imparts distinctive chemical properties to the compound, making it of interest in various fields of scientific research.
準備方法
The synthesis of 2-(2H-1,3-Dithiol-2-ylidene)-4-(phenylselanyl)-2H-1,3-dithiole typically involves the reaction of 1,3-dithiol-2-thione with phenylselenyl chloride under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and purity.
化学反応の分析
2-(2H-1,3-Dithiol-2-ylidene)-4-(phenylselanyl)-2H-1,3-dithiole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and selenides, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of thiols and selenols.
Substitution: The phenylselanyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-(2H-1,3-Dithiol-2-ylidene)-4-(phenylselanyl)-2H-1,3-dithiole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly those containing sulfur and selenium atoms.
Biology: It is studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique electrical and optical properties.
作用機序
The mechanism of action of 2-(2H-1,3-Dithiol-2-ylidene)-4-(phenylselanyl)-2H-1,3-dithiole involves its interaction with molecular targets such as enzymes and receptors. The presence of sulfur and selenium atoms allows the compound to form strong bonds with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar compounds to 2-(2H-1,3-Dithiol-2-ylidene)-4-(phenylselanyl)-2H-1,3-dithiole include other dithioles and selenoles. These compounds share some chemical properties but differ in their specific structures and reactivities. For example, 2,5-bis(1,3-dithiol-2-ylidene)-2,5-dihydrothiophene is another dithiole compound that has been studied for its conductive properties
特性
CAS番号 |
82679-06-9 |
|---|---|
分子式 |
C12H8S4Se |
分子量 |
359.4 g/mol |
IUPAC名 |
2-(1,3-dithiol-2-ylidene)-4-phenylselanyl-1,3-dithiole |
InChI |
InChI=1S/C12H8S4Se/c1-2-4-9(5-3-1)17-10-8-15-12(16-10)11-13-6-7-14-11/h1-8H |
InChIキー |
TXPKZQVXJMJTDK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Se]C2=CSC(=C3SC=CS3)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14407070.png)
![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14407071.png)
![4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde](/img/structure/B14407081.png)

![1,4-Difluorobicyclo[2.2.1]heptane](/img/structure/B14407087.png)
![1-{5-[4-(Benzyloxy)phenoxy]pentyl}-1H-imidazole](/img/structure/B14407089.png)

![1,1'-[1,3-Phenylenebis(oxy)]bis[3-(phenylethynyl)benzene]](/img/structure/B14407094.png)
![4-[(3-Nitrophenoxy)methyl]benzamide](/img/structure/B14407106.png)
![4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B14407111.png)
